Cas no 1806967-73-6 (2-Chloro-3-cyano-4-(difluoromethyl)-5-fluoropyridine)

2-Chloro-3-cyano-4-(difluoromethyl)-5-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3-cyano-4-(difluoromethyl)-5-fluoropyridine
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- Inchi: 1S/C7H2ClF3N2/c8-6-3(1-12)5(7(10)11)4(9)2-13-6/h2,7H
- InChI Key: GIDJZCUACZLDHB-UHFFFAOYSA-N
- SMILES: ClC1C(C#N)=C(C(=CN=1)F)C(F)F
Computed Properties
- Exact Mass: 205.986
- Monoisotopic Mass: 205.986
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 36.7
2-Chloro-3-cyano-4-(difluoromethyl)-5-fluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029051804-500mg |
2-Chloro-3-cyano-4-(difluoromethyl)-5-fluoropyridine |
1806967-73-6 | 97% | 500mg |
$1,695.20 | 2022-03-31 | |
Alichem | A029051804-1g |
2-Chloro-3-cyano-4-(difluoromethyl)-5-fluoropyridine |
1806967-73-6 | 97% | 1g |
$3,039.60 | 2022-03-31 | |
Alichem | A029051804-250mg |
2-Chloro-3-cyano-4-(difluoromethyl)-5-fluoropyridine |
1806967-73-6 | 97% | 250mg |
$1,008.00 | 2022-03-31 |
2-Chloro-3-cyano-4-(difluoromethyl)-5-fluoropyridine Related Literature
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Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
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C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
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Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
Additional information on 2-Chloro-3-cyano-4-(difluoromethyl)-5-fluoropyridine
2-Chloro-3-cyano-4-(difluoromethyl)-5-fluoropyridine: A Comprehensive Overview
The compound with CAS No. 1806967-73-6, known as 2-Chloro-3-cyano-4-(difluoromethyl)-5-fluoropyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is characterized by its unique pyridine ring structure, which is substituted with a chlorine atom at position 2, a cyano group at position 3, a difluoromethyl group at position 4, and a fluorine atom at position 5. These substituents confer the molecule with distinctive electronic and steric properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of 2-Chloro-3-cyano-4-(difluoromethyl)-5-fluoropyridine in the development of novel pharmaceutical agents. The presence of the cyano group and the difluoromethyl group introduces electron-withdrawing effects, which can enhance the molecule's ability to interact with biological targets such as enzymes and receptors. This makes it a promising candidate for drug design, particularly in the areas of oncology and infectious diseases. Researchers have explored its potential as an inhibitor of key enzymes involved in cancer cell proliferation and viral replication.
In addition to its pharmacological applications, 2-Chloro-3-cyano-4-(difluoromethyl)-5-fluoropyridine has also been investigated for its role in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its use in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit exceptional properties, including high surface area, tunable pore sizes, and selective adsorption capabilities, making them ideal for applications in gas storage, catalysis, and sensing technologies.
The synthesis of 2-Chloro-3-cyano-4-(difluoromethyl)-5-fluoropyridine involves a multi-step process that typically begins with the preparation of a pyridine derivative followed by successive substitution reactions to introduce the desired substituents. Recent advancements in synthetic methodology have enabled chemists to achieve higher yields and better control over the stereochemistry of the product. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining product purity.
From an environmental standpoint, the stability and biodegradability of 2-Chloro-3-cyano-4-(difluoromethyl)-5-fluoropyridine have been subjects of recent research. Studies indicate that the compound exhibits moderate persistence in aquatic environments, with degradation rates influenced by factors such as pH levels and microbial activity. These findings are crucial for assessing its potential impact on ecosystems and guiding its safe handling and disposal.
In conclusion, 2-Chloro-3-cyano-4-(difluoromethyl)-5-fluoropyridine (CAS No. 1806967-73-6) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for advancing research in drug discovery, materials science, and environmental chemistry. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in shaping future innovations.
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